1-(acetyloxy)-2(1H)-pyridinone
Description
Contextualization of the Pyridinone Scaffold in Organic and Medicinal Chemistry
The pyridinone core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of organic and medicinal chemistry. Pyridinone derivatives are known to exhibit a broad spectrum of biological activities, making them valuable templates for drug discovery. mdpi.comresearchgate.netnih.gov The structural versatility of the pyridinone ring allows for the introduction of various substituents, leading to a diverse range of pharmacological properties. researchgate.netresearchgate.net For instance, certain pyridinone derivatives have shown potential as antifibrotic agents, with compounds like Pirfenidone (B1678446) being a notable example. mdpi.com The ability of the pyridinone moiety to act as a scaffold for creating complex molecular architectures has led to its use in the synthesis of various natural products and biologically active molecules. researchgate.net
The 2-pyridone structure, a tautomer of 2-hydroxypyridine (B17775), is a classic example of a compound that can participate in hydrogen bonding and act as a catalyst in various reactions, such as the aminolysis of esters. wikipedia.org This catalytic activity is attributed to its ability to act as a ditopic receptor through tautomerization. wikipedia.org
Significance of the Acetyloxy Moiety in Chemical Reactivity and Biological Activity
The presence of the acetyloxy group at the 1-position of the pyridinone ring in 1-(acetyloxy)-2(1H)-pyridinone significantly influences its chemical reactivity and potential biological applications. This moiety makes the compound a versatile intermediate for a variety of chemical transformations. lookchem.com The acetyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions at the nitrogen atom.
From a biological perspective, the acylation of pyridinone derivatives can modulate their activity. For example, acetylated nucleoside analogues of 2-oxonicotinonitrile, which contains the 2-pyridinone motif, have demonstrated antiviral activities. nih.gov Specifically, some acetylated derivatives have shown good activity against SARS-CoV and influenza A (H5N1). nih.gov The lipophilicity conferred by the acetyl group can influence the compound's ability to cross cell membranes, potentially enhancing its bioavailability and efficacy. nih.gov
The reactivity of the acetyloxy group also allows for its use in the synthesis of more complex molecules. For instance, it can be involved in rearrangement reactions, such as the 1,2-acyloxy shift, which has been studied theoretically. researchgate.net This reactivity makes This compound a valuable precursor for creating a library of substituted pyridinone derivatives with diverse biological activities. lookchem.com
Chemical Properties and Synthesis
This compound is characterized by the following properties:
| Property | Value |
| Chemical Formula | C7H7NO3 lookchem.com |
| Molecular Weight | 153.14 g/mol guidechem.com |
| Appearance | White crystalline solid lookchem.com |
| Melting Point | 94 °C guidechem.com |
| CAS Number | 1742-79-6 guidechem.com |
The synthesis of pyridinone derivatives can be achieved through various methods, including the Guareschi-Thorpe condensation, which involves the reaction of cyanoacetamide with a 1,3-diketone. wikipedia.org Other synthetic strategies involve multi-component reactions and cyclization of acyclic precursors. researchgate.netresearchgate.net While specific synthesis routes for This compound are not extensively detailed in the provided results, the synthesis of related pyridone derivatives often involves N-alkylation or acylation of the 2-pyridone core. nih.gov
Applications in Research
The primary application of This compound lies in its role as a versatile intermediate in organic synthesis. lookchem.com It is particularly useful in the production of pharmaceuticals with anti-inflammatory, analgesic, and antipyretic properties. lookchem.com Its reactivity allows for the synthesis of a wide range of derivatives with diverse biological and material science applications. lookchem.com
Research into pyridinone-based compounds is ongoing, with studies exploring their potential as antibacterial, antifungal, and anticancer agents. researchgate.netnih.govresearchgate.net The ability to modify the pyridinone scaffold, for which This compound is a key starting material, allows chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1742-79-6 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(2-oxopyridin-1-yl) acetate |
InChI |
InChI=1S/C7H7NO3/c1-6(9)11-8-5-3-2-4-7(8)10/h2-5H,1H3 |
InChI Key |
UJUSOQVPBUMWBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C=CC=CC1=O |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 1 Acetyloxy 2 1h Pyridinone Derivatives
Mechanistic Investigations of Formation Pathways
The formation of the pyridinone ring, a core structure in 1-(acetyloxy)-2(1H)-pyridinone, can be achieved through various synthetic routes, with the reaction of pyridine (B92270) N-oxides with acetic anhydride (B1165640) being a prominent method. The mechanism of this transformation is nuanced and differs from other related reactions like the Boekelheide reaction.
Proposed Reaction Mechanisms for Pyridinone Ring Formation
The synthesis of 2-pyridone from pyridine N-oxide and acetic anhydride involves a series of steps. Pyridine N-oxide, being an electron-rich system, is generally resistant to nucleophilic attack. However, upon treatment with acetic anhydride, the oxygen of the N-oxide attacks the anhydride, forming an N-acetoxy pyridinium (B92312) intermediate. This activation makes the C2 position of the pyridine ring electrophilic. The acetate (B1210297) ion, acting as a nucleophile, then attacks the C2 position. Subsequent elimination of a proton and the acetate group from the nitrogen restores the aromaticity of the ring, yielding 2-acetoxypyridine. Hydrolysis of this intermediate, either with water or a mild base, furnishes 2-hydroxypyridine (B17775), which exists in tautomeric equilibrium with the more stable 2-pyridone. stackexchange.com
It is important to distinguish this mechanism from the stackexchange.comstackexchange.com sigmatropic rearrangement observed in the Boekelheide reaction, which requires a methyl group at the 2-position of the pyridine ring to form the necessary six-membered transition state. In the absence of this substituent, as is the case for the formation of this compound, a five-membered transition state would be required, making the sigmatropic rearrangement less favorable. stackexchange.com
Alternative approaches to substituted pyridin-2(1H)-ones include the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. This one-pot synthesis is proposed to proceed through a cascade mechanism involving the initial formation of a Vilsmeier reactive species from DMF and a halogenating agent like PBr3. This species then reacts with the cyclopropane (B1198618) derivative, leading to ring-opening, haloformylation, and subsequent intramolecular nucleophilic cyclization to afford the highly substituted pyridin-2(1H)-one. researchgate.net
Direct arylation of pyridine N-oxides, another route to pyridinone precursors, has been mechanistically studied. Evidence suggests a cooperative catalysis between two distinct palladium centers. The proposed mechanism involves the reaction of pyridine N-oxide with a cyclometalated palladium acetate complex, which is generated from the decomposition of the initial arylpalladium complex. This reaction forms a heteroarylpalladium intermediate that then reacts with the initial arylpalladium complex to form the 2-aryl pyridine N-oxide. nih.govberkeley.edu
Intramolecular Rearrangement Processes
Intramolecular rearrangements are significant in the chemistry of this compound derivatives, particularly those involving acyloxy groups in radical intermediates.
Acyloxy Rearrangements in Acyloxyalkyl Radicals
The β-(acyloxy)alkyl radical rearrangement is an intramolecular process that has been the subject of extensive mechanistic investigation. acs.org This rearrangement is driven by the formation of a more stable radical. For instance, a primary alkyl radical will rearrange to a more stable tertiary or benzylic radical. bbhegdecollege.com The rate of these migrations is influenced by both the substituents on the alkyl chain and the nature of the migrating acyloxy group. Electron-donating groups on the alkyl moiety and electron-withdrawing groups on the acyl group tend to accelerate the rearrangement. warwick.ac.uk The solvent also plays a role, with polar solvents increasing the rate of migration. warwick.ac.uk
Theoretical studies on the acyloxy rearrangement in radicals like the 2-(acetyloxy)-2-methyl-1-propyl radical have been conducted to elucidate the reaction pathway. rsc.orgresearchgate.net
Concerted and Stepwise Pathways in Acyl Migrations
The mechanism of 1,2-acyloxy migration in β-(acyloxy)alkyl radicals has been debated, with both concerted and stepwise pathways being considered. rsc.orgresearchgate.net Theoretical investigations on model systems such as the 2-(acetyloxy)-2-methyl-1-propyl radical suggest that the most favorable pathway for the 1,2-acyloxy rearrangement is a concerted process that proceeds through a five-membered ring transition state. rsc.orgresearchgate.net A pathway involving a three-membered ring transition state is slightly less favorable, while an addition-elimination mechanism via a cyclic 1,3-dioxolan-2-yl radical intermediate has significantly higher energy barriers. rsc.org The possibility of a contact ion pair intermediate has been investigated but stationary points corresponding to such species were not located in these theoretical studies. rsc.org
The distinction between concerted and stepwise mechanisms can be probed experimentally using kinetic isotope effects. rsc.orgnih.gov For instance, in the C2-C6 enyne allene (B1206475) cyclizations, a highly asynchronous transition state near the concerted/stepwise boundary has been proposed based on kinetic isotope effect studies and density functional theory calculations. nih.gov In some cases, what appears to be a concerted reaction based on experimental observations may in fact involve a merged stepwise and concerted pathway at the rate-limiting transition state. nih.gov
The Wolff rearrangement, another example of an acyl migration, can also proceed through either a concerted or a stepwise mechanism, often in competition. The conformation of the starting α-diazocarbonyl compound plays a crucial role; the s-cis conformer favors a concerted mechanism, while the s-trans conformer tends to react via a stepwise pathway involving a carbene intermediate. wikipedia.org
Radical Intermediates and Chain Reaction Mechanisms
Radical intermediates, particularly pyridylthiyl radicals, are pivotal in the chemistry of N-hydroxypyridine-2-thione esters, which are related to this compound.
Involvement of Pyridylthiyl Radicals
UV irradiation of N-hydroxypyridine-2-thione esters leads to the homolytic cleavage of the nitrogen-oxygen bond, generating a 2-pyridylthiyl radical and a corresponding acyloxyl or carbon-centered radical. researchgate.netacs.org This photoinduced process occurs with a high quantum yield. researchgate.netacs.org
A key and previously unrecognized feature of the subsequent radical chain reaction is the reaction of the 2-pyridylthiyl radical with its precursor N-hydroxypyridine-2-thione ester. researchgate.netacs.org This reaction proceeds with a very high rate constant and results in the formation of 2,2'-dipyridyl disulfide and the release of further propagating radicals, leading to an efficient delayed depletion of the starting ester. researchgate.netacs.org The 2-pyridylthiyl radical itself has a characteristic transient absorption spectrum with a maximum around 490 nm. researchgate.net
The generation of these radical species from N-hydroxypyridine-2-thione esters, also known as Barton esters, has been widely utilized in organic synthesis for various functional group interconversions via radical chain decarboxylation. beilstein-journals.orgunifei.edu.br The mechanism involves the generation of an alkyl radical from the acyloxy radical, which can then be trapped by a suitable reagent. unifei.edu.br
The table below summarizes the key radical species and their roles in these reaction mechanisms.
| Radical Species | Precursor/Source | Role in Reaction Mechanism |
| 2-Pyridylthiyl radical | N-hydroxypyridine-2-thione esters researchgate.netacs.org | Propagation of radical chain by reacting with precursor, formation of 2,2'-dipyridyl disulfide researchgate.netacs.org |
| Acyloxyl radical | N-hydroxypyridine-2-thione esters unifei.edu.br | Decarboxylates to form an alkyl radical unifei.edu.br |
| Alkyl radical | Decarboxylation of acyloxyl radical unifei.edu.br | Trapped by various reagents to form new functional groups unifei.edu.br |
| β-(Acyloxy)alkyl radical | Reaction of β-acyloxyalkyl halide with Bu3SnH bbhegdecollege.com | Undergoes 1,2-acyloxy rearrangement to form a more stable radical bbhegdecollege.com |
Alkoxyl-Radical Release
The generation of alkoxyl radicals from precursors under mild conditions is a significant area of research in organic synthesis. sioc.ac.cn Compounds structurally related to this compound, such as N-alkoxypyridine-2-thiones, are known traditional precursors for generating alkoxyl radicals. sioc.ac.cn The core of this reactivity lies in the cleavage of the nitrogen-oxygen (N-O) bond.
In derivatives like N-hydroxypyridine-2(1H)-thione, UV irradiation can induce the homolytic cleavage of the N-O bond, leading to the formation of a pyridylthiyl radical and a hydroxyl radical. researchgate.net This photochemical process occurs with a high quantum yield. researchgate.net The generation of these radical species initiates further reaction cascades. researchgate.net Visible-light photoredox catalysis has emerged as a powerful method for generating alkoxyl radicals from precursors like N-alkoxyphthalimides under mild, room-temperature conditions. sioc.ac.cn This approach often utilizes a photocatalyst, such as an iridium or ruthenium complex, and a reductant. sioc.ac.cnmdpi.com
For this compound, the N-O bond is a point of potential cleavage. Upon activation, typically through thermal or photochemical means, this bond can break, leading to the formation of a pyridinone-centered radical and an acetyloxyl radical. The acetyloxyl radical can then undergo rapid decarboxylation to produce a methyl radical and carbon dioxide. The reactivity of alkoxyl radicals is characterized by three main pathways: hydrogen atom transfer (HAT), β-scission, and addition to carbon-carbon double bonds. acs.org The β-scission of tert-butoxy (B1229062) radicals to form methyl radicals is a well-documented example of this reactivity, which is harnessed for the C-H alkylation of heteroarenes. mdpi.com
| Precursor Type | Activation Method | Radicals Generated | Key Feature |
|---|---|---|---|
| N-Alkoxypyridine-2-thiones | Thermal/Photochemical | Alkoxyl and Pyridylthiyl Radicals | Traditional radical generation. sioc.ac.cn |
| N-Alkoxyphthalimides | Visible-Light Photocatalysis | Alkoxyl Radicals | Mild generation for C(sp³)-H functionalization. sioc.ac.cn |
| N-Hydroxypyridine-2(1H)-thione | UV Irradiation | Pyridylthiyl and Hydroxyl Radicals | High quantum yield N-O bond cleavage. researchgate.net |
Cycloaddition Reactions of Pyridinone Systems
The pyridinone ring is a versatile participant in various cycloaddition reactions, acting as either a diene or a dipolarophile component to construct complex polycyclic systems.
Diels-Alder Reaction Participation
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. rsc.org 2-Pyridone systems can participate as the diene component in these reactions. The reactivity, however, is often influenced by substituents and the nature of the dienophile. Normal electron-demand Diels-Alder reactions with 2-pyridones can be challenging due to unfavorable electronics, but both intermolecular and intramolecular versions have been reported. acsgcipr.org
For instance, 1-unsubstituted 2(1H)-pyridones that bear an electron-withdrawing group can act as dienes in cycloadditions. jst.go.jp The resulting adducts are valuable intermediates for synthesizing novel heterocyclic ring systems. jst.go.jp In some cases, the pyridinone core is modified to generate a more reactive diene, such as a 5,6-dimethylene-2(1H)-pyridinone (an o-quinodimethane), which is then trapped in situ by a dienophile. researchgate.net The reaction conditions and the choice of dienophile are critical for success and can influence the stereochemistry of the product. iitk.ac.in Inverse-electron demand Diels-Alder reactions are often more successful, where the pyridinone system is part of an electron-poor diene. acsgcipr.org
| Pyridone System (Diene) | Dienophile | Reaction Type | Resulting Structure |
|---|---|---|---|
| 1-Unsubstituted 2(1H)-pyridone with EWG | Various Alkenes | Intermolecular [4+2] | Bicyclic adducts for further synthesis. jst.go.jp |
| 5,6-Dimethylene-2(1H)-pyridinone | Various Dienophiles | Intermolecular [4+2] (In situ trapping) | Fused pyridinone systems. researchgate.net |
| N-Tosyl-3-formyl-5,6-dihydropyridin-4-one | Ethyl vinyl ether | Inverse-electron demand [4+2] | Pyran-containing bicyclic adducts. uncw.edu |
| Nucleophilic 2-pyridones | Various Alkenes | Intermolecular [4+2] | Unsaturated, bridged, bicyclic lactams. acs.org |
Intramolecular Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings with high regio- and stereocontrol. mdpi.com When the 1,3-dipole and the dipolarophile are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition (IDC) can occur, providing direct access to complex fused polycyclic systems. mdpi.comresearchgate.net
In the context of pyridinone derivatives, a common strategy involves generating an azomethine ylide as the 1,3-dipole. tandfonline.com This can be achieved by the condensation of an aldehyde with an amino acid derivative. For a pyridinone system, a side chain containing an aldehyde or an alkene can be attached to the ring. The pyridinone nitrogen, along with an adjacent carbon, can then be elaborated to form the azomethine ylide dipole. This dipole subsequently reacts with the tethered dipolarophile (e.g., an alkene or alkyne) to form a fused pyrrolidine (B122466) ring. beilstein-journals.orgnih.gov The success of the cycloaddition often depends on the length and flexibility of the tether connecting the dipole and the dipolarophile. These reactions can be initiated thermally or photochemically. beilstein-journals.org This strategy has been used to synthesize a variety of fused nitrogen heterocycles, including quinolines and indolizidines. tandfonline.commdpi.com
| Precursor Structure | Dipole Type | Dipolarophile | Resulting Fused System |
|---|---|---|---|
| Aldehyde with tethered alkene/alkyne and amino acid | Azomethine Ylide | Intramolecular alkene/alkyne | Fused Pyrrolidine Ring. |
| o-Stilbene-methylene-sydnone | Nitrile Imine (from photolysis) | Intramolecular stilbene (B7821643) double bond | Pyrazolo[5,1-a]isoindole. beilstein-journals.org |
| N-alkenyl-glycine derivatives | Azomethine Ylide | Intramolecular alkene | Pyrrolizidine or Indolizidine core. mdpi.com |
| Vinylogous amide with tethered dipolarophile | Azomethine Ylide | Intramolecular acrylate | Tricyclic core of Stemofoline alkaloids. nih.gov |
Oxidative Transformations and Cleavage Mechanisms
Baeyer-Villiger Oxidation and O-O Bond Cleavage
The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgrsc.org This reaction is a powerful tool in synthetic chemistry for accessing key intermediates for natural products. rsc.org
In the context of a pyridinone ring, which contains a cyclic ketone (lactam) functionality, the Baeyer-Villiger reaction can be employed for further transformation. The mechanism involves the initial nucleophilic attack of the peroxyacid on the carbonyl carbon of the ketone to form a tetrahedral intermediate, often called a Criegee intermediate. beilstein-journals.orgnih.gov This is followed by the migration of one of the adjacent carbon groups to the oxygen of the peroxide, coupled with the cleavage of the weak oxygen-oxygen (O-O) bond. beilstein-journals.orgnih.gov The migratory aptitude of the substituents typically follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. The stereochemistry of the migrating group is retained during the process.
For example, pyridinone derivatives can undergo Baeyer-Villiger oxidation using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding lactones. acs.org Asymmetric versions of this reaction have also been developed, using chiral catalysts to achieve enantioselective synthesis of γ-butyrolactones from prochiral cyclobutanones. grafiati.com The cleavage of the O-O bond in the Criegee intermediate is a critical step that drives the rearrangement. beilstein-journals.org
| Substrate | Oxidant/Catalyst | Key Intermediate | Product |
|---|---|---|---|
| Cyclic Ketone | Peroxyacid (e.g., m-CPBA) | Criegee Intermediate | Lactone. wikipedia.org |
| Pyridinone Derivative | m-CPBA | Criegee Intermediate | Lactone derivative. acs.org |
| Prochiral 3-substituted cyclobutanone | H₂O₂, Chiral Palladium(II) catalyst | Catalyst-bound peroxy intermediate | Chiral γ-butyrolactone. grafiati.com |
| Camphor (Cyclic Ketone) | Peroxymonosulfuric acid | Criegee Intermediate | Corresponding lactone. wikipedia.org |
Theoretical and Computational Chemistry of 1 Acetyloxy 2 1h Pyridinone and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation for a given system, these methods can determine a wide range of molecular properties from the ground up.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridinone derivatives and other heterocyclic compounds. arabjchem.orgacs.org DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are employed to determine the geometries and electronic properties of these molecules. arabjchem.orgacs.org
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. arabjchem.org For instance, in a study of substituted pyrrolidinones and pyridine (B92270), the HOMO and LUMO energies were calculated to understand their potential as corrosion inhibitors. arabjchem.org
Table 1: Calculated Electronic Properties of Selected Heterocyclic Compounds
| Compound | Total Energy (a.u.) | HOMO Energy (a.u.) | LUMO Energy (a.u.) | ΔE (a.u.) |
|---|---|---|---|---|
| HTEP | -1025.21 | -0.21 | -0.01 | 0.20 |
| EOEP | -985.45 | -0.24 | -0.02 | 0.22 |
| OETA | -1099.51 | -0.24 | -0.03 | 0.21 |
| PTA | -982.72 | -0.24 | -0.05 | 0.19 |
| PY | -247.98 | -0.25 | -0.03 | 0.22 |
Data sourced from a study on substituted pyrrolidinones and pyridine. arabjchem.org
These calculations provide a quantitative basis for understanding the electronic behavior of 1-(acetyloxy)-2(1H)-pyridinone and its analogues, which is crucial for predicting their reactivity and designing new molecules with specific electronic properties.
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states and intermediates. For reactions involving pyridone analogues, theoretical methods can map out the potential energy surface, revealing the most favorable reaction pathways.
For example, theoretical studies on the acyloxy rearrangement in related radical species have been conducted to determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net These investigations often involve locating the transition state structure and calculating the activation barrier for the reaction. Different pathways can be compared to identify the most kinetically and thermodynamically favorable route. researchgate.net
In the context of enzyme-catalyzed reactions, computational models can explore the role of catalysts, such as 2(1H)-pyridone, in facilitating reactions like the aminolysis of esters. researchgate.net These studies have shown that the catalyst can lower the activation barrier by enabling a concerted reaction pathway where bond-forming and bond-breaking events occur simultaneously. researchgate.net Such insights are invaluable for understanding the catalytic activity of pyridone-containing molecules.
Spectroscopic Property Predictions
Computational methods are extensively used to predict spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of new compounds.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in chemical research. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. sci-hub.se
The process typically involves optimizing the molecular geometry and then performing the NMR calculation. A good correlation between calculated and experimental chemical shifts provides strong evidence for the correct structural assignment. mdpi.com For instance, in the ¹H NMR spectrum of methyl acetate (B1210297), the signal for the methyl group adjacent to the carbonyl is found at a different chemical shift than the methyl group bonded to the oxygen atom, a difference that can be accurately predicted by theoretical calculations. libretexts.org
Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for Methyl Acetate
| Proton Group | Experimental δ (ppm) | Predicted δ Range (ppm) |
|---|---|---|
| CH₃ (beside C=O) | 2.0 | 2-3 |
| CH₃ (beside O) | 3.6 | 3-4 |
Data is based on typical chemical shift ranges and the spectrum of methyl acetate. libretexts.org
These computational predictions are particularly valuable for complex molecules or for distinguishing between isomers where experimental assignment can be ambiguous. mdpi.com
Computational vibrational spectroscopy is a powerful technique for understanding the relationship between molecular structure and its infrared (IR) and Raman spectra. arxiv.org DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. fu-berlin.de These calculated frequencies are often scaled by an empirical factor to better match experimental values, compensating for approximations in the theoretical model and the neglect of anharmonicity. mdpi.com
The analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of specific spectral bands to the corresponding atomic motions within the molecule. sci-hub.se This is especially useful for complex molecules where many vibrational modes are coupled. sci-hub.se While the harmonic approximation is widely used, more advanced methods that account for anharmonicity and quantum effects are being developed to achieve even greater accuracy in predicting vibrational spectra. rsc.org
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se It is a key tool in drug discovery for predicting the binding mode and affinity of a ligand to a protein target. sci-hub.seumpr.ac.id
In studies of pyridinone analogues, molecular docking has been used to investigate their potential as inhibitors of various enzymes. researchgate.netnih.gov The process involves placing the ligand into the active site of the protein and evaluating the binding affinity using a scoring function, which often estimates the free energy of binding in units of kcal/mol. researchgate.net
For example, docking studies of pyridone derivatives have been performed against targets like Eg5 kinesin and survivin protein, revealing binding affinities of -6.9 kcal/mol and -6.1 kcal/mol, respectively. researchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. jpionline.org The results of molecular docking can guide the design of more potent and selective inhibitors. acs.org
Table 3: Example of Molecular Docking Scores for Pyridone Analogues
| Target Protein | Ligand | Binding Affinity (kcal/mol) |
|---|---|---|
| Eg5 kinesin | Pyridone analogue | -6.9 |
| Survivin protein | Pyridone analogue | -6.1 |
| 5-LOX receptor | Pyridone analogue | -9.0 |
| COX-2 receptor | Pyridone analogue | -8.6 |
Data sourced from a study on a specific pyridone analogue. researchgate.net
These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound and its analogues, accelerating the discovery and development of new functional molecules.
Computational Approaches in Structure-Activity Relationship (SAR) Studies
Computational chemistry has become an indispensable tool in modern drug discovery and development, providing deep insights into the relationship between the chemical structure of a molecule and its biological activity. For this compound and its analogues, various computational approaches have been employed to elucidate their structure-activity relationships (SAR), guiding the design of new and more potent compounds. These methods range from quantitative structure-activity relationship (QSAR) models to molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. These descriptors can be categorized as topological, geometrical, electronic, or constitutional. By developing robust QSAR models, it is possible to predict the activity of novel compounds before their synthesis, thereby saving time and resources.
In the case of analogues of this compound, such as 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, QSAR studies have been successfully applied to understand their antimicrobial properties. mdpi.comnih.gov A variety of chemometric tools, including factor analysis-based multiple linear regression (FA-MLR), principal component regression (PCR), and partial least squares combined with a genetic algorithm (GA-PLS), have been utilized to build these models. mdpi.comnih.gov These studies have revealed that topological parameters play a significant role in the antimicrobial activity of these compounds against pathogens like S. aureus and C. albicans. mdpi.comnih.gov For instance, a GA-PLS model was able to explain and predict a high percentage of the variance in the biological activity data. mdpi.comnih.govresearchgate.net
The following table summarizes the key findings from a representative QSAR study on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives:
| Computational Method | Biological Activity Studied | Key Findings | Statistical Significance |
| Genetic Algorithm-Partial Least Squares (GA-PLS) | Antimicrobial activity against S. aureus | Topological parameters are crucial for activity. | Explained Variance: 96%, Predicted Variance: 91% mdpi.comnih.gov |
| Genetic Algorithm-Partial Least Squares (GA-PLS) | Antimicrobial activity against C. albicans | Topological parameters are crucial for activity. | Explained Variance: 91%, Predicted Variance: 87% mdpi.comnih.gov |
| Multiple Linear Regression (MLR) | Antimicrobial activity against C. albicans and S. aureus | Established a quantitative relationship between structure and activity. nih.gov | Model demonstrated good predictive ability. nih.gov |
Molecular docking is another powerful computational technique used in SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This information is crucial for understanding the mechanism of action at a molecular level and for designing ligands with improved binding affinity.
For instance, molecular docking studies have been conducted on 1-hydroxypyridine-2(1H)-thione analogues to investigate their potential as metallo-β-lactamase inhibitors. nih.gov These studies have helped to elucidate the binding mode of these inhibitors within the active site of the enzyme, revealing key interactions such as the bridging of zinc ions by the sulfur atom and the formation of salt bridges. nih.gov Similarly, docking studies on organoruthenium(II) complexes with pyrithione-type ligands have supported experimental findings on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govunitn.it The computational results have predicted favorable interactions and binding energies that correlate with the experimentally observed inhibitory potencies. nih.govunitn.it
The table below presents findings from molecular docking studies on analogues of this compound:
| Analogue Class | Target Protein | Key Interactions Predicted by Docking | Significance |
| 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid | Metallo-β-lactamase (VIM-2) | Sulfur atom acts as a bridging ligand between zinc ions; carboxylate group forms a salt bridge with an arginine residue (R205). nih.gov | Corroborates biochemical activity and provides a basis for designing more potent inhibitors. nih.gov |
| Organoruthenium(II) complexes with pyrithione-type ligands | Torpedo californica Acetylcholinesterase (AChE) | Predicted favorable interactions and the lowest energy value for the most potent complex. nih.govunitn.it | Supports experimental inhibition data and guides the design of new cholinesterase inhibitors. nih.govunitn.it |
| Penipyridone derivatives | 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Visualized binding modes and identified key relationships between the derivatives and their potencies. ouc.edu.cn | Aided in understanding the structure-activity relationships for lipid-lowering activities. ouc.edu.cn |
Furthermore, computational studies have also been employed to investigate the electronic properties of these molecules. For example, the effect of substituents on the electronic absorption spectra of 4-substituted 1-acyloxypyridine-2(1H)-thiones has been studied using methods like ZINDO//DFT and TD-DFT//DFT. acs.org These calculations have helped to correlate the experimental absorption energies with the electronic nature of the substituents, providing insights into the π → π* transitions within these molecules. acs.org
Applications in Organic Synthesis and Catalysis
Intermediate and Building Block Utility in Organic Synthesis
1-(acetyloxy)-2(1H)-pyridinone, an organic compound with the chemical formula C7H7NO3, is recognized as a valuable intermediate in organic synthesis. lookchem.com It functions as a versatile precursor for manufacturing a range of fine chemicals, including pharmaceuticals and agrochemicals. lookchem.com Its reactivity allows for modifications to produce a wide array of derivatives with diverse properties and applications. lookchem.com
The structural framework of this compound makes it a key component in the synthesis of more complex heterocyclic systems. Research has demonstrated its role as a valuable building block for creating a variety of pyridine-based structures. researchgate.net For instance, a facile and efficient one-pot synthesis of highly substituted pyridin-2(1H)-ones has been developed via the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, which showcases the utility of such scaffolds in constructing intricate molecules. researchgate.net Pyridin-2(1H)-one derivatives are foundational in synthesizing a wide range of polysubstituted pyridines. researchgate.net
The pyridinone scaffold is integral to the synthesis of various alkaloid frameworks. The six-ring heterocyclic system derived from acetoxy-substituted 2(1H)-pyridone is a crucial building block for producing quinolizidine (B1214090) and clavine alkaloids. researchgate.net A notable application involves a cyclization-deprotonation-cycloaddition cascade which has been successfully used to synthesize naturally occurring alkaloids such as (+/-)-lupinine, (+/-)-anagyrine, and (+/-)-costaclavine. researchgate.net Furthermore, synthetic strategies utilizing pyridone structures have been developed to access the rare isoindoloisoquinolinone alkaloid core. hal.science The construction of key precursors for indolizidine alkaloids, like septicine, also involves intermediates derived from pyridinone-related structures.
Catalytic Applications of Pyridinone Derivatives
Pyridinone derivatives have garnered significant attention for their diverse catalytic activities. The 2-pyridone core structure is not only prevalent in biologically important natural products but also serves as a basis for developing novel catalysts. researchgate.net These systems have been successfully employed in organocatalysis, heterogeneous catalysis, and transition metal-catalyzed reactions.
Pyridinone-based systems have emerged as effective organocatalysts, primarily due to their ability to act as tautomeric bifunctional catalysts. 2-pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine (B17775), allowing it to simultaneously activate both nucleophiles and electrophiles. chemrxiv.orgmdpi.com
This catalytic action has been demonstrated in several reaction types:
Ester-Amide Exchange and Aminolysis : 2-pyridone and its derivatives have been shown to catalyze ester-amide exchange reactions. chemrxiv.orgchemrxiv.org The catalytic activity is maximized in non-polar solvents like toluene, with p-nitrophenyl acetate (B1210297) being a suitable acetylating agent. chemrxiv.org Studies have shown that these catalysts can selectively accelerate the reactions of primary amines. chemrxiv.org Furthermore, introducing an electron-donating group at the 5-position of the pyridone ring enhances its catalytic activity. chemrxiv.orgchemrxiv.org Similarly, 6-halo-2-pyridones have proven to be highly efficient catalysts for ester aminolysis, capable of activating even less reactive methyl and benzyl (B1604629) esters. rsc.org The proposed mechanism involves the dual activation of the ester and amine substrates through hydrogen bonding with the catalyst. rsc.org
Mutarotation : As early as 1952, it was reported that 2-pyridone is an effective catalyst for the mutarotation (epimerization) of tetramethylglucose in apolar solvents like benzene. mdpi.com The mechanism involves concerted proton transfers that facilitate the ring-opening and closing of the sugar. mdpi.com
Asymmetric Synthesis : Helical-chiral pyridines have been designed and synthesized for use as organocatalysts in a variety of asymmetric transformations, inducing high enantioselectivity in reactions such as Friedel-Crafts alkylations and Diels-Alder reactions. nih.gov
Table 1: Pyridinone-Based Organocatalysts and Their Applications
| Catalyst System | Reaction Type | Key Findings |
|---|---|---|
| 2-Pyridone | Ester-Amide Exchange | Acts as a tautomeric bifunctional catalyst; selectively accelerates primary amine reactions. chemrxiv.org |
| 5-Substituted 2-Pyridones | Ester-Amide Exchange | Electron-donating groups at the 5-position (e.g., methoxy (B1213986), pyrrolidino) enhance catalytic performance. chemrxiv.orgchemrxiv.org |
| 6-Halo-2-Pyridones | Ester Aminolysis | Efficiently catalyzes aminolysis of both reactive aryl esters and less reactive alkyl esters; catalyst is recoverable. rsc.org |
| 2-Pyridone | Mutarotation of Sugars | Catalyzes the epimerization of tetramethylglucose in apolar solvents via a bifunctional mechanism. mdpi.com |
| Helical-Chiral Pyridines | Asymmetric Synthesis | Induces high enantioselectivity in Friedel-Crafts alkylations, Diels-Alder reactions, and epoxide openings. nih.gov |
Hydrotalcites, which are anionic clay minerals, have been successfully employed as recyclable, heterogeneous catalysts for the synthesis of pyridinone derivatives and other heterocyclic compounds. rsc.orgconicet.gov.ar These materials offer significant environmental and practical advantages, including being non-toxic, allowing for easy separation from the reaction mixture, and being reusable without significant loss of catalytic activity. rsc.orgconicet.gov.ar
Hydrotalcite-based catalysts have been utilized in various multicomponent reactions to produce heterocyclic structures. For example, Mg-Al-CO3 and Ca-Al-CO3 hydrotalcites have been used to synthesize fused heterocyclic systems under solvent-free conditions, resulting in high yields and short reaction times. rsc.org Similarly, Zn-VCO3 hydrotalcite has proven to be an excellent solid catalyst for the one-pot Hantzsch synthesis of dihydropyridine (B1217469) derivatives in water, with products isolated in good yields (85–93%) within 2-3 hours. researchgate.net The catalyst could be recovered and reused for multiple cycles without a significant drop in activity. researchgate.net The catalytic activity of these materials is often enhanced by calcination, which modifies their structural and chemical properties. conicet.gov.ar
Table 2: Application of Hydrotalcites in Heterogeneous Catalysis for Pyridine (B92270)/Pyridinone Synthesis
| Hydrotalcite Catalyst | Reaction Type | Conditions | Key Advantages |
|---|---|---|---|
| Mg-Al-CO3, Ca-Al-CO3 | Multicomponent synthesis of fused heterocycles | Solvent-free | Recyclable, non-toxic, short reaction times, high yields. rsc.org |
| Zn-VCO3 | Hantzsch dihydropyridine synthesis | Water, 60 °C | High yields (85-93%), short reaction times (2-3h), reusable for at least five rounds. researchgate.net |
| Mg/Al Hydrotalcite | Multicomponent synthesis of substituted pyridines | Solvent-free | High yields; catalytic activity is superior after calcination. conicet.gov.ar |
| Cobalt-Aluminium Hydrotalcite | Synthesis of 4-thiazolidinones | Methanol | Allows for in-situ oxidation of benzyl alcohol to the required aldehyde. mdpi.com |
Transition-metal-catalyzed C-H activation has become a powerful and economical strategy for creating functionalized pyridinone and pyridine derivatives. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials, making it a more atom- and step-efficient process. sioc-journal.cnthieme-connect.com
Palladium-catalyzed C-H acetoxylation is a prominent example of this strategy. In these reactions, a directing group on the substrate guides the palladium catalyst to a specific C-H bond, enabling its selective functionalization. The pyridine or pyridone moiety itself can serve as an effective directing group. nih.gov
Key aspects of this methodology include:
Directing Group Efficacy : Pyridine derivatives are excellent directing groups for ortho-acetoxylation reactions, typically using an oxidant like PhI(OAc)2 in conjunction with a Pd(OAc)2 catalyst. nih.gov
Mechanism : The reaction generally proceeds via a turnover-limiting cyclopalladation step, where the palladium catalyst coordinates to the nitrogen of the pyridine ring and subsequently activates a nearby C-H bond. nih.gov However, the precise mechanism of this C-H activation can differ depending on the specific palladium precursor (e.g., PdCl2 vs. Pd(OAc)2) and the ligands present. nih.govacs.org
Scope and Selectivity : This method has been applied to a wide range of substrates. For instance, pyridine-directed rhodium-catalyzed C6-selective C-H acetoxylation of 2-pyridones has been achieved. researchgate.net In substrates with multiple C-H bonds, the selectivity can be controlled by the directing group and reaction conditions, though competitive di-ortho-functionalization can sometimes occur. nih.gov The development of transient directing groups has further expanded the scope of C-H acetoxylation to molecules like indole-3-carbaldehydes. rsc.org
Table 3: Examples of Transition Metal-Catalyzed C-H Acetoxylation Directed by Pyridine/Pyridone Moieties
| Catalyst System | Substrate Type | Oxidant | Key Feature |
|---|---|---|---|
| Pd(OAc)2 | Various substrates with pyridine directing groups | PhI(OAc)2 | General method for ortho-acetoxylation of sp2 C-H bonds. nih.gov |
| PdCl2 or Pd(OAc)2 | 2-ortho-tolylpyridine | NCS (for chlorination), PhI(OAc)2 (for acetoxylation) | The rate-limiting step is cyclopalladation, but the mechanism differs between chlorination and acetoxylation. nih.gov |
| Rh catalyst | 2-Pyridones | PIDA (Diacetoxyiodobenzene) | Achieves C6-selective C-H acetoxylation of the pyridone ring. researchgate.net |
| Pd(OAc)2 / Pyridine Ligand | Benzene | K2S2O8 | The resting state of the palladium catalyst is influenced by the Pd:pyridine ratio, affecting catalytic activity. acs.org |
| **Palladium catalyst / Glycine TDG*** | Indole-3-carbaldehydes | 1-fluoro-2,4,6-trimethyl pyridinium (B92312) triflate | Utilizes a transient directing group (TDG) to achieve C-4 acetoxylation. rsc.org |
\TDG: Transient Directing Group*
Reagent Roles in Chemical Transformations
Reactions with Dienophiles
The role of 2(1H)-pyridone and its derivatives in Diels-Alder reactions is multifaceted, with the electronic nature of the pyridone ring and its substituents, as well as the reaction conditions, dictating its behavior as either a diene or a dienophile. The presence of an acetyloxy group at the nitrogen atom, as in this compound, introduces an electron-withdrawing acyl moiety that significantly influences the molecule's reactivity in cycloaddition reactions.
In general, 2(1H)-pyridones can function as dienes in [4+2] cycloaddition reactions, particularly when reacting with electron-deficient dienophiles. researchgate.netnih.gov The dienic character is attributed to the conjugated system within the pyridone ring. The efficiency of these reactions can often be enhanced by applying high pressure. researchgate.netclockss.org For instance, Diels-Alder reactions between 2(1H)-pyridones bearing methoxy or chloro substituents and the dienophile N-phenylmaleimide have been shown to yield the corresponding isoquinuclidine derivatives. researchgate.netnih.gov The stereoselectivity of these reactions has been investigated using molecular orbital calculations. researchgate.netnih.gov
Conversely, the introduction of electron-withdrawing groups onto the pyridone ring can alter its reactivity, making it a suitable dienophile in reactions with electron-rich dienes. jst.go.jpnih.gov For example, 2(1H)-pyridones with nitro and methoxycarbonyl substituents have been demonstrated to react with 2,3-dimethyl-1,3-butadiene, where the pyridone acts as the dienophile to produce isoquinolones and quinolones. nih.gov The regioselectivity of these reactions is influenced by the position of the electron-withdrawing group on the pyridone ring. nih.gov
The substituent on the nitrogen atom plays a crucial role in modulating the Diels-Alder reactivity of the 2-pyridone system. N-substituents that are electron-withdrawing, such as acyl or sulfonyl groups, decrease the electron density of the pyridone ring, thereby enhancing its dienophilic character. researchgate.net Research has shown that a 5-methoxycarbonyl-2-pyridone with an electron-withdrawing acyl group on the nitrogen atom reacts with a 1,3-diene to afford 2-quinolone derivatives, showcasing the pyridone's role as a dienophile. researchgate.net
While direct studies on the Diels-Alder reactions of this compound with dienophiles are not extensively reported, the chemistry of N-acyloxy-2-pyridones is known in other contexts. They have been prepared through the reaction of 2-fluoropyridine (B1216828) N-oxide with carboxylic acids and are utilized as effective acylating agents. rsc.orgrsc.org Additionally, they can undergo rearrangement reactions. Based on the established principles of 2-pyridone reactivity, the electron-withdrawing nature of the 1-acetyloxy group would be expected to reduce the pyridone's nucleophilicity and its propensity to act as a diene. Consequently, this compound is more likely to participate as a dienophile in cycloaddition reactions with electron-rich dienes.
The table below summarizes the general reactivity of substituted 2(1H)-pyridones in Diels-Alder reactions, providing a framework for understanding the potential role of this compound.
| Pyridone Derivative | Substituent Type | Reactant Type | Role of Pyridone | Product Type | Reference |
|---|---|---|---|---|---|
| Methoxy or Chloro substituted 2(1H)-pyridone | Electron-donating/Halogen | Electron-deficient dienophile (e.g., N-phenylmaleimide) | Diene | Isoquinuclidine derivatives | researchgate.netnih.gov |
| Phenyl substituted 1-methyl-2(1H)-pyridone | Aryl | Electron-deficient dienophile (e.g., Maleic anhydride (B1165640), N-phenylmaleimide) | Diene | Endo and Exo adducts | clockss.org |
| Nitro or Methoxycarbonyl substituted 2(1H)-pyridone | Electron-withdrawing | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Dienophile | Isoquinolones, Quinolones | nih.gov |
| 5-Methoxycarbonyl-2-pyridone with N-acyl group | Electron-withdrawing (ring and N-substituent) | 1,3-Diene | Dienophile | 2-Quinolone derivatives | researchgate.net |
Biological Activity and Medicinal Chemistry of Pyridinone Scaffolds
Antimicrobial Activities
The pyridinone nucleus is a key component in many compounds exhibiting antimicrobial properties. hilarispublisher.com
Pyridinone derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 4(1H)-pyridinone derivatives with an amide function at the second position have shown inhibitory activity against Staphylococcus aureus. tubitak.gov.tr Newly developed pyridone carboxylic acid derivatives, such as ofloxacin (B1677185) and enoxacin, have broad and potent antibacterial activities against both Gram-negative and Gram-positive bacteria. oup.com
A series of synthesized 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were evaluated for their antibacterial activity. The results showed that some of these compounds had significant activity against various microorganisms. capes.gov.brresearchgate.net In another study, dihydrothiazolo ring-fused 2-pyridone antimicrobials, named GmPcides, were effective against a broad spectrum of Gram-positive pathogens, including Streptococcus pyogenes. nih.gov These compounds have shown efficacy in treating skin and soft tissue infections in murine models. nih.gov Furthermore, some ring-fused 2-pyridone antibiotics demonstrate bactericidal activity against non-dividing stationary phase enterococcal cells and can act synergistically with standard antibiotics like vancomycin (B549263) against resistant strains. pnas.org
Table 1: Examples of Antibacterial Activity in Pyridinone Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect |
| 4(1H)-pyridinone amides | Staphylococcus aureus | Inhibitory activity. tubitak.gov.tr |
| Ofloxacin, Enoxacin | Gram-negative and Gram-positive bacteria | Broad and potent antibacterial activity. oup.com |
| GmPcides (dihydrothiazolo ring-fused 2-pyridones) | Streptococcus pyogenes | Antimicrobial activity, reduction of tissue damage and bacterial load in SSTI. nih.gov |
| Ring-fused 2-pyridones | Vancomycin-resistant Enterococcus (VRE) | Bactericidal activity and synergy with vancomycin. pnas.org |
| Pyrazine-pyridone derivative 5d | S. aureus | Potent inhibition. researchgate.net |
The pyridinone scaffold is also a key feature in compounds with significant antifungal properties. oup.combohrium.comresearchcommons.org For example, a series of polycyclic pyridone derivatives were synthesized and tested for their activity against Candida albicans, a common human fungal pathogen. nih.gov Several of these compounds were found to inhibit hyphal formation, a key virulence factor for C. albicans, and one derivative, compound 6d, was also effective at inhibiting biofilm formation. nih.gov
In another study, newly isolated N-methyl-4-hydroxy-3,5-disubstituted-2-pyridinone analogues, funiculosins B-F, were evaluated for their antifungal activity. nih.gov Two of these compounds, funiculosin and another derivative, showed significant inhibitory activity against the human pathogenic fungi Cryptococcus neoformans and Candida albicans. nih.gov Furthermore, pyrazolo[3,4-b]pyridone derivatives have also been identified as having promising antifungal activities against plant pathogens like Phytophthora capsici and Colletotrichum fructicola. acs.org
There is no specific information in the searched literature regarding the antifungal efficacy of 1-(acetyloxy)-2(1H)-pyridinone.
Table 2: Examples of Antifungal Activity in Pyridinone Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Effect |
| Polycyclic pyridones (e.g., 6d) | Candida albicans | Inhibition of hyphal and biofilm formation. nih.gov |
| Funiculosins | Cryptococcus neoformans, Candida albicans | Pronounced inhibitory activity. nih.gov |
| Pyrazolo[3,4-b]pyridones | Phytophthora capsici, Colletotrichum fructicola | Promising antifungal activity. acs.org |
| Pyridin-2(1H)-one (PYR) | Candida albicans | Antifungal activity, reduction in biofilm formation. mdpi.com |
Antiviral Potentials of Pyridinone Derivatives
Pyridinone derivatives have been extensively investigated for their antiviral properties, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). osti.govnih.gov A number of pyridinone derivatives have been shown to specifically inhibit HIV-1 RT activity and prevent the spread of HIV-1 infection in cell cultures. osti.govnih.gov Some of these compounds, such as L-697,639 and L-697,661, have demonstrated potent inhibition of HIV-1 RT. nih.gov
Furthermore, 4-benzyl pyridinone derivatives have been identified as potent and selective non-nucleoside HIV-1 RT inhibitors. acs.org These compounds, sometimes referred to as Curie-pyridinones, are hybrids of other known inhibitors and show remarkable inhibitory effects against HIV-1 replication in cell culture and against HIV-1 RT activity in vitro. tandfonline.com The antiviral activity of pyridinone derivatives extends beyond HIV, with some compounds showing potential against other viruses like the hepatitis B virus (HBV). frontiersin.orgnih.gov
No antiviral studies specifically involving this compound were identified in the available literature.
Anticancer and Antineoplastic Investigations
The pyridinone scaffold is a prominent feature in many compounds with anticancer and antineoplastic activity. researchcommons.orgresearchgate.net Derivatives of 2-pyridone have been shown to inhibit the proliferation of various human cancer cell lines through mechanisms that include inducing DNA damage and apoptosis. researchgate.net For example, a series of novel 2-pyridone derivatives incorporating a 1,2,3-triazole moiety exhibited inhibitory effects on several human cancer cell lines, with one compound showing particularly potent activity against A549, HeLa, and SW480 cancer cells. researchgate.net
Other studies have focused on different pyridinone-based structures. For instance, a novel indeno[1,2-b]pyridinone derivative was found to act as a DNA intercalative human topoisomerase IIα catalytic inhibitor with strong anticancer activity. rsc.org Additionally, certain 2-pyridone derivatives have been synthesized and shown to have higher anticancer activity against Ehrlich Ascites Carcinoma (EAC) and liver cancer (HEPG2) cell lines compared to the standard drug doxorubicin. thieme-connect.com The anticancer effects of these compounds were synergistically increased when combined with γ-radiation. thieme-connect.com
There is a lack of specific research on the anticancer properties of this compound in the reviewed scientific literature.
An emerging strategy in cancer treatment involves the use of compounds that can store and release singlet oxygen (¹O₂), a highly reactive form of oxygen that can kill cancer cells. nih.gov This approach is a modification of photodynamic therapy (PDT) and can be effective in hypoxic (low oxygen) tumor environments. nih.govrsc.org 2-Pyridone derivatives are among the compounds capable of reacting with ¹O₂ to form endoperoxides, which can then release the ¹O₂ in a controlled manner. nih.govrsc.orgrsc.org
This "singlet oxygen battery" concept allows for the delivery of cytotoxic ¹O₂ even in the dark, overcoming some of the limitations of traditional PDT. rsc.orgresearchgate.net For example, a photosensitizer/2-pyridone conjugate has been developed that can reversibly form an endoperoxide, demonstrating enhanced PDT efficacy with intermittent light. rsc.org In another approach, a 2-pyridone derivative was designed to be transformed by enzymes present in hypoxic cancer cells into a more labile compound that releases ¹O₂ more rapidly, showing the potential for targeted therapy. rsc.org
While the 2-pyridone core is central to this therapeutic strategy, no studies have specifically investigated this compound for this application.
Anti-inflammatory and Analgesic Properties
Derivatives of pyridinone have been reported to possess both anti-inflammatory and analgesic properties. sid.irnih.govnih.gov The mechanism of action for some of these compounds is thought to be related to their iron-chelating abilities, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are iron-dependent. mui.ac.ir
Several studies have demonstrated the efficacy of 3-hydroxy-pyridine-4-one derivatives in animal models of inflammation and pain. sid.irmui.ac.ir These compounds have shown significant anti-inflammatory activity in tests such as carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. mui.ac.ir Similarly, they have exhibited analgesic effects in the acetic acid-induced writhing and formalin tests in mice. sid.ir
A series of 1,2,5-trisubstituted 4(1H)-pyridinone derivatives were synthesized and found to exhibit higher analgesic and anti-inflammatory activities than acetylsalicylic acid and indomethacin, respectively, in standard pharmacological tests. capes.gov.brnih.gov
No specific data on the anti-inflammatory or analgesic properties of this compound could be located in the reviewed literature.
Antifibrotic Agent Development
The 2(1H)-pyridinone structure is a key feature in the development of antifibrotic agents. Pirfenidone (B1678446), a pyridone compound, is a novel and effective agent for treating idiopathic pulmonary fibrosis (IPF). mdpi.com It functions by inhibiting the proliferation of fibroblasts and the synthesis of collagen. mdpi.com Researchers have synthesized various derivatives of pirfenidone to enhance its antifibrotic properties. mdpi.comresearchgate.net For instance, replacing the methyl group on pirfenidone with a trifluoromethyl group was explored to protect the derivative from metabolism. mdpi.comresearchgate.net However, this substitution can increase lipid solubility and potential toxicity, highlighting the need for developing new antifibrotic agents with novel chemical structures and better water solubility. mdpi.comresearchgate.net
The development of new pyridone-based compounds continues to be an active area of research for treating inflammatory and fibrotic conditions. google.com Analogs of pirfenidone are being investigated for their potential to modulate stress-activated protein kinase (SAPK) systems, such as the p38 MAP kinase, which are involved in inflammatory responses. google.com While direct studies on the antifibrotic activity of this compound are not extensively detailed in the provided research, the established efficacy of the parent pyridinone scaffold in compounds like pirfenidone suggests its potential as a foundational structure for new antifibrotic drug candidates. mdpi.comgoogle.com
Table 1: Examples of Pyridinone-Based Antifibrotic Agents and Derivatives
| Compound | Structure | Key Features | Reference |
|---|---|---|---|
| Pirfenidone | 5-methyl-1-phenyl-2(1H)-pyridone | Effective antifibrotic agent used for IPF; inhibits fibroblast proliferation and collagen synthesis. | mdpi.comresearchgate.net |
| Fluorofenidone | A derivative of Pirfenidone | Used as a comparator in studies evaluating new antifibrotic compounds. | researchgate.net |
| Carbohydrate-modified pyridones | 1-(substituted aryl)-5-trifluoromethyl-2(1H) pyridones modified with carbohydrate moieties | Designed to improve water solubility and maintain or enhance antifibrotic activity. | mdpi.comresearchgate.net |
Neuropharmacological Applications
The 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) scaffold, the active form of this compound following in-vivo hydrolysis, has been identified as a promising alternative to the nitrocatechol group found in established Catechol O-Methyl Transferase (COMT) inhibitors like tolcapone (B1682975). mdpi.comnih.govnih.gov COMT inhibitors are clinically significant as they prevent the metabolic degradation of L-DOPA and dopamine (B1211576), thereby increasing dopamine availability in the brain, which is beneficial in managing Parkinson's disease. nih.gov
Researchers have designed and synthesized 1-hydroxy-2(1H)-pyridinone analogues of tolcapone. mdpi.comnih.gov These compounds are intended to act as COMT inhibitors and are designed to chelate the Mg²⁺ ion in the enzyme's active site, mimicking the action of the catechol group. nih.gov In silico modeling and experimental measurements have been performed to assess their potential. mdpi.comnih.govnih.gov For example, the pKa values of the designed compounds are crucial for their chelating ability and were determined to be in a suitable range. mdpi.com X-ray crystallography of similar heterocyclic inhibitors in complex with COMT has shown a mechanism of inhibition distinct from nitrocatechol-based inhibitors. rcsb.org
Table 2: Properties of Designed 1-Hydroxy-2(1H)-pyridinone-Based COMT Inhibitors
| Compound | pKa | Predicted Blood-Brain Barrier Score | Key Design Feature | Reference |
|---|---|---|---|---|
| Analogue 1a | 6.9 | Favorable | Replaces nitrocatechol of tolcapone with 1-hydroxy-2(1H)-pyridinone. | mdpi.com |
| Analogue 1b | 5.69 | Favorable | Replaces nitrocatechol of tolcapone with 1-hydroxy-2(1H)-pyridinone. | mdpi.com |
The pyridinone skeleton is a privileged structure in medicinal chemistry and has been successfully utilized to develop antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net Dysfunction of glutamatergic neurotransmission, mediated by receptors like the AMPA receptor, is implicated in various neurological diseases, including epilepsy. researchgate.netacs.org
A notable example is Perampanel, a non-competitive AMPA receptor antagonist built on a 1,3,5-triaryl-1H-pyridin-2-one core. researchgate.netacs.org The discovery of Perampanel involved systematic investigation of the structure-activity relationships by modifying the aromatic rings at the 1, 3, and 5 positions of the pyridone ring. researchgate.netacs.org This led to the identification of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (Perampanel), which demonstrated potent in vitro and in vivo activity. researchgate.netacs.org The success of this class of compounds underscores the utility of the 2(1H)-pyridinone scaffold in designing potent and selective modulators of the AMPA receptor, which are useful for treating neurological disorders associated with excitotoxicity. researchgate.netgoogle.com
Table 3: Pyridinone-Based AMPA Receptor Antagonists
| Compound | Chemical Name | Activity | Reference |
|---|---|---|---|
| Perampanel | 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile | Potent, non-competitive AMPA receptor antagonist. IC₅₀ = 60 nM in an AMPA-induced Ca²⁺ influx assay. | researchgate.netacs.org |
The 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) moiety, which would be unmasked from this compound, possesses significant neuroprotective properties. mdpi.comnih.gov A key mechanism underlying its neurorescue effect is the ability to chelate excess metal ions, particularly iron (Fe³⁺), which is critically involved in the pathology of neurodegenerative diseases like Parkinson's. mdpi.comnih.govmdpi.com The accumulation of iron can lead to ferroptosis and oxidative damage in neurons. nih.govmdpi.com
1,2-HOPO-based chelators have been shown to protect neurons against toxins that mimic the insults observed in Parkinson's disease. mdpi.comnih.gov It is proposed that their efficacy stems from their ability to bind excess Fe(III) and prevent the formation of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons. mdpi.comnih.govtandfonline.com This dual-action potential—combining COMT inhibition with neuroprotection via iron chelation—makes these compounds promising candidates for further evaluation as disease-modifying therapies for neurodegenerative disorders. mdpi.comnih.govnih.gov
Elucidation of Structure-Activity Relationships (SARs)
The development of pyridinone-based therapeutic agents has been heavily reliant on the elucidation of their structure-activity relationships (SARs). researchgate.netmarquette.edu Studies across different applications reveal how modifications to the pyridinone core influence biological activity.
For AMPA Receptor Antagonism: In the development of Perampanel, SAR studies focused on the 1,3,5-triaryl-1H-pyridin-2-one scaffold. researchgate.netacs.org It was found that manipulating the individual aromatic rings at positions 1, 3, and 5 of the pyridone ring was critical for achieving potent non-competitive antagonism. researchgate.netacs.org The specific substitution pattern in Perampanel, with a phenyl group at N-1, a benzonitrile (B105546) group at C-3, and a pyridin-2-yl group at C-5, was discovered to be optimal for high-affinity binding and potent in vivo efficacy. researchgate.netacs.org
For COMT Inhibition: For the 1-hydroxy-2(1H)-pyridinone-based COMT inhibitors, the key structural feature is the 1,2-HOPO group, which acts as a catechol mimic to chelate the magnesium ion in the enzyme's active site. mdpi.comnih.gov The SAR studies for these compounds focus on the substituents attached to the pyridinone ring, which influence properties like pKa, stability constants for metal chelation, and the ability to cross the blood-brain barrier. mdpi.comnih.gov
For Antifibrotic Activity: In the case of pirfenidone analogues, SAR exploration has involved modifying the substituents on the phenyl ring and the pyridone core. mdpi.comresearchgate.net Replacing the methyl group at C-5 with a trifluoromethyl group was shown to affect metabolic stability and lipophilicity. mdpi.comresearchgate.net Further modifications, such as adding carbohydrate moieties, have been explored to improve properties like water solubility. mdpi.comresearchgate.net
Table 4: Summary of Key Structure-Activity Relationship (SAR) Findings for Pyridinone Scaffolds
| Position on Pyridinone Ring | Modification | Impact on Biological Activity | Target Application | Reference |
|---|---|---|---|---|
| N-1 | Phenyl group | Essential for high-affinity binding to the AMPA receptor. | AMPA Receptor Antagonism | researchgate.netacs.org |
| N-1 (OH) | Hydroxy group (from Acetyloxy) | Acts as a bidentate chelator for Mg²⁺ in the COMT active site and for excess Fe³⁺. | COMT Inhibition / Neurorescue | mdpi.comnih.gov |
| C-3 | Benzonitrile group | Contributes to the potent antagonistic activity at the AMPA receptor. | AMPA Receptor Antagonism | researchgate.netacs.org |
| C-5 | Pyridin-2-yl group | Important for the overall potency of Perampanel as an AMPA antagonist. | AMPA Receptor Antagonism | researchgate.netacs.org |
| C-5 | Methyl or Trifluoromethyl group | Influences metabolic stability and lipophilicity. | Antifibrotic Activity | mdpi.comresearchgate.net |
Future Research Directions and Perspectives
Advancements in Green and Sustainable Synthetic Methodologies
The synthesis of pyridinone derivatives is increasingly guided by the principles of green chemistry, aiming for more environmentally benign, efficient, and economical processes. Future research will likely intensify the focus on these sustainable approaches.
One promising avenue is the expanded use of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to be an economic, fast, and eco-friendly method for preparing novel pyridine (B92270) nucleoside analogues, often resulting in high yields under milder conditions and in shorter reaction times compared to conventional heating. researchgate.netresearchgate.net Future work could systematically apply this technique to the synthesis of 1-(acetyloxy)-2(1H)-pyridinone and its derivatives, optimizing reaction parameters to maximize efficiency and minimize energy consumption.
Another key area for advancement is the exploration and implementation of green reaction media. Solvents like polyethylene (B3416737) glycol (PEG) have emerged as efficient and recyclable media for the synthesis of various nitrogen-containing heterocycles. mdpi.com Research could focus on adapting PEG-mediated synthesis for pyridinones, potentially leading to simplified purification processes and reduced use of volatile organic compounds. mdpi.com The development of one-pot, multi-component reactions in aqueous media or bio-based solvents like eucalyptol (B1671775) also represents a significant step forward, offering atom economy and a reduced environmental footprint. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Pyridinone Derivatives
| Methodology | Advantages | Future Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid, high yields, energy-efficient, often solvent-free. researchgate.netresearchgate.net | Optimization for a wider range of pyridinone targets; scale-up studies. |
| Green Solvents (e.g., PEG, Water) | Recyclable, reduced toxicity, simplified workup. mdpi.com | Broader substrate scope; integration with other green techniques. |
| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, operational simplicity. mdpi.comresearchgate.net | Design of novel cascade reactions for complex pyridinone synthesis. |
Exploration of Novel Catalytic Systems Utilizing Pyridinone Scaffolds
The unique stereoelectronic features of the 2-pyridonate ligand make it a versatile platform for developing novel catalytic systems. rsc.org Future research is poised to leverage this versatility in designing highly efficient and selective catalysts for a wide range of chemical transformations.
In the realm of transition metal catalysis, pyridonate complexes have shown significant promise. For instance, rhodium-N-heterocyclic carbene (NHC) platforms functionalized with pyridone scaffolds have been successfully used for the gem-specific dimerization of alkynes. acs.orgcsic.es Future studies will likely explore the impact of various substituents on the pyridone ring to fine-tune the catalyst's activity and selectivity. acs.orgcsic.es The development of catalysts inspired by the active center of [Fe]-hydrogenase, which can feature pyridonates in a κ¹-N bonding mode, opens up possibilities for new hydrofunctionalization reactions. rsc.org
Organocatalysis represents another burgeoning field for pyridinone applications. Photoinduced C(sp²)–H arylation has been achieved using 2-pyridone derivatives as organocatalysts, enabling the synthesis of complex (Het)biaryl scaffolds under mild, room-temperature conditions. rsc.org Further exploration in this area could lead to the discovery of new modes of activation and reactivity, expanding the toolkit of metal-free catalytic transformations.
In-depth Mechanistic Elucidation of Complex Transformations
A deeper, more nuanced understanding of the reaction mechanisms underlying the synthesis and reactivity of pyridinones is crucial for rational catalyst design and reaction optimization. While several complex, high-value transformations are known, their precise mechanistic pathways often remain speculative.
Future research will benefit from a combination of experimental and computational approaches to unravel these mechanisms. For example, cascade reactions, such as the Pummerer cyclization-deprotonation-cycloaddition sequence that yields 5-acetoxy-substituted 2(1H)-pyridones, are powerful but mechanistically intricate. acs.org Detailed kinetic studies, isotopic labeling experiments, and the isolation or spectroscopic detection of transient intermediates are needed to validate proposed pathways. acs.org Similarly, understanding the sequence of Nazarov cyclization, nucleophilic addition, and Schmidt-type rearrangement in the synthesis of pyridin-2(1H)-ones from 1,3-enyne acetates requires further investigation to control regioselectivity and improve yields. nih.gov Theoretical investigations into processes like the 1,2-acyloxy rearrangement in related radical systems can provide critical insights into the feasibility of different concerted or stepwise pathways. researchgate.net
Computational Design and Predictive Modeling for Enhanced Properties
Computational chemistry is set to become an indispensable tool in the future exploration of this compound and its analogues. Predictive modeling can significantly accelerate the discovery process by identifying promising candidate molecules and optimizing reaction conditions in silico.
Quantum chemical methods, such as Density Functional Theory (DFT), are already being used to investigate reaction pathways and catalyst behavior. researchgate.net For example, DFT calculations have been employed to reveal the mechanistic details of alkyne dimerization catalyzed by rhodium-pyridone complexes, highlighting the key role of the pyridonato ligand's oxygen basicity. acs.orgcsic.es Future efforts will likely involve more sophisticated computational models, such as Weizmann-1 Brueckner Doubles (W1BD) theory, combined with master equation (RRKM/ME) simulations, to accurately predict reaction kinetics and branching ratios for complex atmospheric or synthetic reactions involving acetoxy and related functionalities. rsc.org
Furthermore, molecular docking and other in silico screening methods are powerful tools for predicting the biological activity of novel pyridinone derivatives. researchgate.netresearchgate.net By modeling the interactions between potential drug candidates and their biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of therapeutic efficacy, saving considerable time and resources. researchgate.net
Table 2: Applications of Computational Modeling in Pyridinone Research
| Modeling Technique | Application | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; calculating transition state energies. acs.orgcsic.esresearchgate.net | Rational catalyst design; predicting product selectivity. |
| RRKM/ME Simulations | Predicting temperature- and pressure-dependent reaction kinetics. rsc.org | Modeling complex reaction networks; understanding atmospheric chemistry. |
| Molecular Docking | Simulating ligand-protein binding interactions. researchgate.netresearchgate.net | Identifying potential drug candidates; predicting biological activity. |
Discovery of Unexplored Biological Activities and Therapeutic Targets
The pyridin-2(1H)-one framework is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antineoplastic, antimicrobial, and antifibrotic properties. researchgate.netmdpi.com A significant future direction will be the systematic exploration of this chemical space to discover novel biological activities and identify new therapeutic targets.
Research has shown that certain 4-acetoxy-2-pyridone (B8502561) derivatives possess antitumor properties, inhibiting the growth of various human cancer cell lines. smolecule.com The synthesis and biological evaluation of new analogues, such as those modified with carbohydrates or other functional groups, could lead to compounds with enhanced potency and selectivity. mdpi.com Pirfenidone (B1678446), a pyridone-based drug, is effective as an antifibrotic agent, and the design of new derivatives continues to be a promising strategy for treating fibrotic diseases. mdpi.com
Beyond cancer and fibrosis, the structural versatility of the pyridinone scaffold suggests it may have untapped potential in other therapeutic areas. researchgate.net High-throughput screening of pyridinone libraries against a diverse array of biological targets, including enzymes and receptors implicated in inflammatory, neurodegenerative, and infectious diseases, could uncover entirely new applications for this remarkable class of compounds.
Q & A
Q. What are the optimal synthetic routes for 1-(acetyloxy)-2(1H)-pyridinone, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic acylation of 2(1H)-pyridinone derivatives. A validated method involves reacting the thallium(I) salt of 1-hydroxy-2(1H)-pyridinone with acetyl chloride in ethyl acetate under ambient conditions, achieving yields of 60–75% . Alternative routes include using acetylacetone derivatives as precursors, where reaction temperature (60–80°C) and solvent polarity (DMF or THF) critically impact regioselectivity and purity . For lab-scale synthesis, prioritize inert atmospheres to prevent oxidation of intermediates.
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm acetyloxy substitution (e.g., carbonyl resonance at ~170 ppm) and pyridinone ring protons (δ 6.5–8.0 ppm) .
- IR Spectroscopy : Detect acetyl C=O stretching (1740–1760 cm) and pyridinone lactam C=O (1650–1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Thermal Stability : Decomposes above 150°C, forming acetic acid and pyridinone derivatives.
- Photostability : Sensitive to UV light; store in amber vials at –20°C for long-term stability .
- Hydrolytic Sensitivity : The acetyloxy group is prone to hydrolysis in aqueous media (pH < 5 or > 9). Use anhydrous solvents for reactions .
Advanced Research Questions
Q. How can computational modeling predict reactivity in acylation reactions of 2(1H)-pyridinone derivatives?
Density Functional Theory (DFT) studies reveal that electron-withdrawing substituents on the pyridinone ring (e.g., nitro groups at C3/C5) reduce nucleophilicity at the N1 position, necessitating stronger acylating agents . Molecular electrostatic potential (MESP) maps identify reactive sites, aiding in designing regioselective reactions .
Q. What strategies resolve contradictory data on the compound’s solubility and bioavailability?
Discrepancies arise from polymorphic forms or residual solvents. Strategies include:
Q. How does the acetyloxy group influence biological activity compared to other acyl derivatives?
Structure-activity relationship (SAR) studies show:
- Acetyloxy vs. Benzoyloxy : Acetyl derivatives exhibit higher metabolic stability but lower membrane permeability than bulkier acyl groups .
- Enzymatic Hydrolysis : The acetyloxy group is cleaved by esterases in vitro, releasing the parent pyridinone, which may act as a prodrug .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
